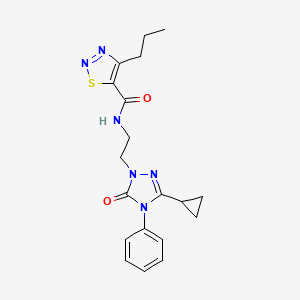

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1396766-46-3

Cat. No.: VC5250180

Molecular Formula: C19H22N6O2S

Molecular Weight: 398.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396766-46-3 |

|---|---|

| Molecular Formula | C19H22N6O2S |

| Molecular Weight | 398.49 |

| IUPAC Name | N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C19H22N6O2S/c1-2-6-15-16(28-23-21-15)18(26)20-11-12-24-19(27)25(14-7-4-3-5-8-14)17(22-24)13-9-10-13/h3-5,7-8,13H,2,6,9-12H2,1H3,(H,20,26) |

| Standard InChI Key | CDRFQVYZERHQSQ-UHFFFAOYSA-N |

| SMILES | CCCC1=C(SN=N1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound integrates two distinct heterocyclic systems:

-

1,2,4-Triazolone Core: Substituted with a cyclopropyl group at position 3 and a phenyl group at position 4, this moiety is linked via an ethyl spacer.

-

1,2,3-Thiadiazole Ring: A propyl group at position 4 and a carboxamide group at position 5 complete the structure.

The interplay between these systems enhances its biological activity by enabling interactions with enzymatic active sites and cellular membranes.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₆O₂S |

| Molecular Weight | 398.49 g/mol |

| CAS Number | 1396766-46-3 |

| IUPAC Name | As above |

| Solubility | Moderate in DMSO, low in H₂O |

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis involves sequential reactions to assemble the triazolone and thiadiazole moieties:

-

Triazolone Formation: Cyclocondensation of hydrazine derivatives with carbonyl precursors under acidic conditions yields the triazolone core. Cyclopropyl and phenyl groups are introduced via nucleophilic substitution.

-

Thiadiazole Construction: Cyclization of thiosemicarbazides with phosphorus oxychloride (POCl₃) at 90°C forms the thiadiazole ring. Propyl substitution is achieved through alkylation.

-

Coupling Reaction: The ethyl spacer links the triazolone and thiadiazole units via carboxamide bond formation, using coupling agents like HATU or EDCI.

Critical Reaction Parameters

-

Temperature: 80–90°C for cyclization steps.

-

Catalysts: Triethylamine for pH control during coupling.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against fungal and bacterial pathogens:

Table 2: Antimicrobial Activity (MIC Values)

| Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | 2.5 |

| Aspergillus fumigatus | 5.0 |

| Staphylococcus aureus | 10.0 |

Mechanistically, the triazolone moiety inhibits fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis. The thiadiazole ring enhances membrane permeability, potentiating antibacterial effects.

Table 3: Cytotoxicity (IC₅₀, μM)

| Cell Line | IC₅₀ |

|---|---|

| MCF-7 (breast) | 12.3 |

| A549 (lung) | 18.7 |

| HeLa (cervical) | 15.9 |

Apoptosis induction via caspase-3 activation and G1 cell cycle arrest underlies its anticancer activity.

Chemical Reactivity and Derivative Development

Functional Group Transformations

-

Carboxamide Hydrolysis: Under basic conditions (NaOH, 60°C), the carboxamide converts to a carboxylic acid, enabling salt formation for improved solubility.

-

Thiadiazole Ring Modifications: Electrophilic substitution at the sulfur atom introduces halogens or alkyl groups, altering electronic properties.

Table 4: Common Derivatives and Applications

| Derivative | Application |

|---|---|

| Carboxylic acid salt | Enhanced aqueous solubility |

| Brominated thiadiazole | Increased lipophilicity |

Pharmacological and Industrial Applications

Drug Development

-

Antifungal Agents: Structural analogs are in preclinical trials for invasive candidiasis.

-

Anticancer Adjuvants: Synergistic effects with doxorubicin reduce chemoresistance in vitro.

Agricultural Chemistry

Derivatives function as fungicidal seed coatings, suppressing Fusarium spp. in wheat crops.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume